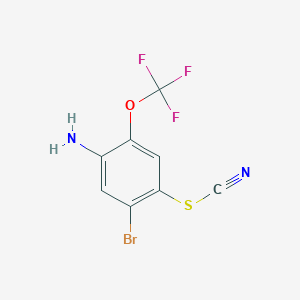
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline
Overview
Description
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H4BrF3N2OS . It has a molecular weight of 313.10 g/mol .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is 1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 . The compound has a complexity of 293 and a topological polar surface area of 84.3 Ų .Physical And Chemical Properties Analysis
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline has a molecular weight of 313.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 311.91798 g/mol .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Aniline Derivatives : An improved synthesis process for aniline derivatives like 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, has been developed. This compound, prepared from 4-trifluoromethoxy aniline, achieved a high reaction yield of 97% and product purity over 99.5% (Ding Zhi-yuan, 2011).
- Antimicrobial Properties : Studies on N-derivatives of anilines, including 2,5-dichloro-4-thiocyanatoaniline, demonstrated strong antibacterial activities against Staphylococcus aureus (R. Kimura et al., 1962).
Novel Compounds and Applications
- Benzothiazole Derivatives : The synthesis of novel compounds like 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showed potential for antimicrobial activity against various bacteria (T. Bhagat et al., 2012).
- Glycosylidene-Spiro-Heterocycles : A reaction involving thiocyanate ions led to the formation of glycosylidene-spiro-thiazolidine and -thiazoline derivatives, indicating potential applications in chemical synthesis (E. Ősz et al., 1999).
Chemical Properties and Analysis
- Regioselective Reactions : Studies on the regioselective bromination of anilines reveal insights into reaction mechanisms and chemical properties, which could be relevant for further application in chemical synthesis (Giorgio Cerichelli et al., 2006).
properties
IUPAC Name |
[4-amino-2-bromo-5-(trifluoromethoxy)phenyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWDDCBPNXWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC#N)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674928 | |
| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline | |
CAS RN |
1133115-30-6 | |
| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride](/img/structure/B1373197.png)
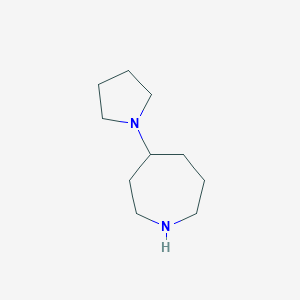
![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)

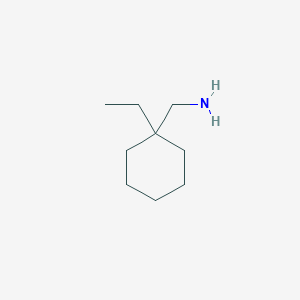
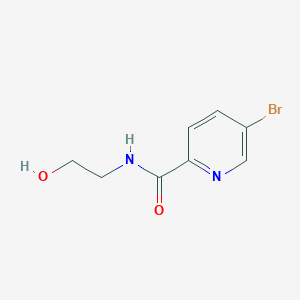
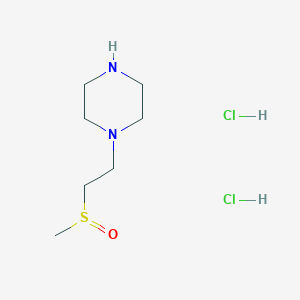

![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)

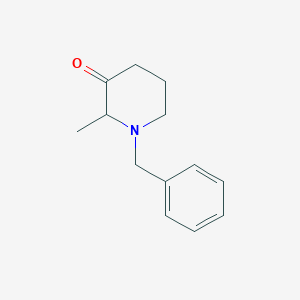
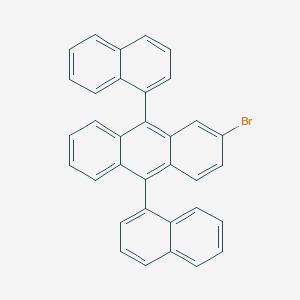
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride](/img/structure/B1373217.png)
![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)